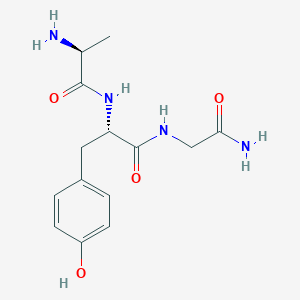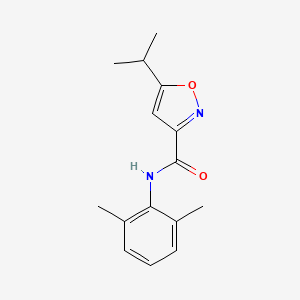
4,5-Dichloro-6-ethyl-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-6-ethyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of chlorine atoms at positions 4 and 5, an ethyl group at position 6, and a methyl group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-ethyl-2-methylpyrimidine typically involves the chlorination of 6-ethyl-2-methylpyrimidine. The reaction is carried out using chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and scalability of the synthesis. The final product is typically purified through recrystallization or chromatographic techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4,5-Dichloro-6-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dechlorinated derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form more complex pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiourea, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-5-chloro-6-ethyl-2-methylpyrimidine or 4,5-dimercapto-6-ethyl-2-methylpyrimidine can be obtained.
Oxidation Products: Pyrimidine N-oxides are the major products formed during oxidation.
Reduction Products: Dechlorinated pyrimidine derivatives are obtained through reduction.
科学研究应用
4,5-Dichloro-6-ethyl-2-methylpyrimidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 4,5-Dichloro-6-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and alkyl groups on the pyrimidine ring influence its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function. Additionally, it may modulate signaling pathways by binding to receptors and altering their activity.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the ethyl group at position 6.
4,6-Dichloro-2-methylpyrimidine: Similar but lacks the ethyl group at position 6 and has chlorine at position 6 instead of 5.
2,4-Dichloro-5-methylpyrimidine: Similar but has a methyl group at position 5 instead of an ethyl group at position 6.
Uniqueness
4,5-Dichloro-6-ethyl-2-methylpyrimidine is unique due to the specific combination of chlorine, ethyl, and methyl substitutions on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H8Cl2N2 |
|---|---|
分子量 |
191.05 g/mol |
IUPAC 名称 |
4,5-dichloro-6-ethyl-2-methylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-6(8)7(9)11-4(2)10-5/h3H2,1-2H3 |
InChI 键 |
VPDPZFGGJULEDY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC(=N1)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




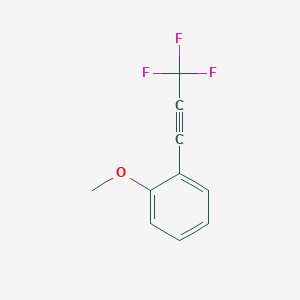
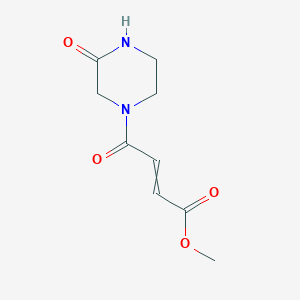
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)


![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
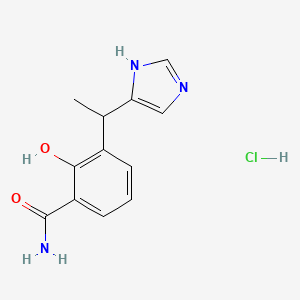
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
